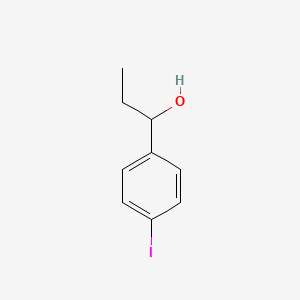

1-(4-Iodophenyl)propan-1-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-iodophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVOBMQSOGUJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306978 | |

| Record name | α-Ethyl-4-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-48-6 | |

| Record name | α-Ethyl-4-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90609-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-4-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 1 4 Iodophenyl Propan 1 Ol and Associated Halogenated Arylpropanols

Transformations Involving the Hydroxyl Group

The secondary alcohol functionality in 1-(4-iodophenyl)propan-1-ol is a key site for various chemical modifications, including oxidation, esterification, and etherification.

Controlled Oxidation Reactions (e.g., conversion to corresponding ketones)

The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, 1-(4-iodophenyl)propan-1-one (B1295717). This transformation is a fundamental reaction in organic synthesis. A common and effective reagent for this purpose is Pyridinium (B92312) chlorochromate (PCC). libretexts.orgmasterorganicchemistry.com PCC is a milder oxidizing agent compared to other chromium-based reagents, which allows for the controlled oxidation of secondary alcohols to ketones without further oxidation. libretexts.orgmasterorganicchemistry.com

The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), to prevent the formation of hydrates from any aldehyde byproducts, which could be further oxidized. libretexts.org The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester from the alcohol and PCC. This is followed by an elimination reaction where a proton from the carbon adjacent to the oxygen is removed by a base, leading to the formation of the carbon-oxygen double bond of the ketone. libretexts.orgyoutube.com

| Reagent | Product | Reaction Type |

| Pyridinium chlorochromate (PCC) | 1-(4-Iodophenyl)propan-1-one | Controlled Oxidation |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, to form the corresponding esters. For instance, reaction with acetic anhydride (B1165640), often in the presence of a base or an acid catalyst, yields 1-(4-iodophenyl)propyl acetate (B1210297). chemguide.co.uk This reaction proceeds via nucleophilic acyl substitution, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent. centre-univ-mila.dz

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. jk-sci.comwikipedia.orgkhanacademy.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. jk-sci.comwikipedia.org For example, reacting the sodium alkoxide of this compound with methyl iodide would yield 1-(4-iodophenyl)-1-methoxypropane. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination reactions. wikipedia.org

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Acetic anhydride, pyridine (B92270) | Ester |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide | Ether |

Reactions Centered on the Aromatic Halide (Iodine)

The iodine atom attached to the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Advanced Functionalization (e.g., Suzuki-Miyaura, Heck, Sonogashira type reactions)

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comkashanu.ac.ir For example, the reaction with phenylboronic acid, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate, would produce 1-(4'-propyl-4-biphenyl)ethanol. researchgate.netnih.govmdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene, such as styrene (B11656), in the presence of a base. wikipedia.orgnih.gov This reaction typically leads to the formation of a substituted alkene. The reaction with styrene would yield a stilbene (B7821643) derivative. sctunisie.orgresearchgate.netresearchgate.net Common catalysts include palladium(II) acetate or palladium chloride, and bases like triethylamine (B128534) are often used. wikipedia.orgsctunisie.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne, such as phenylacetylene (B144264). researchgate.netrsc.org The reaction requires a palladium catalyst, a copper(I) co-catalyst (typically a copper(I) halide), and a base, usually an amine like triethylamine. rsc.orgijnc.irbeilstein-journals.orgresearchgate.net The product of the reaction with phenylacetylene would be 1-(4-(phenylethynyl)phenyl)propan-1-ol.

| Coupling Reaction | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ |

| Heck | Styrene | Pd(OAc)₂, Et₃N |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comyoutube.comyoutube.comnih.gov These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org The this compound molecule lacks such activating groups; the hydroxyl and alkyl groups are electron-donating or weakly electron-withdrawing. Consequently, direct nucleophilic aromatic substitution of the iodine atom by common nucleophiles under standard SNAr conditions is generally not a feasible reaction pathway for this compound. wikipedia.orgchemistrysteps.com

Modifications of the Aliphatic Propanol (B110389) Chain

The aliphatic propanol chain can also be a site for chemical modification, primarily through reactions involving the hydroxyl group as a leaving group or through elimination reactions.

One significant modification is the dehydration of the secondary alcohol to form an alkene. nih.gov Treatment of this compound with a strong acid, such as sulfuric acid, and heat can lead to the elimination of a water molecule to form 1-(4-iodophenyl)prop-1-ene. This reaction proceeds via an E1 mechanism, involving the formation of a benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring.

Another potential modification involves converting the hydroxyl group into a good leaving group, such as a tosylate, by reacting the alcohol with tosyl chloride in the presence of a base like pyridine. nih.gov The resulting tosylate can then be displaced by various nucleophiles in an SN2 reaction, allowing for the introduction of a range of functional groups at that position. libretexts.orgresearchgate.netlibretexts.org

| Reaction Type | Reagent(s) | Product Type |

| Dehydration | H₂SO₄, heat | Alkene (Styrene derivative) |

| Substitution | 1. TsCl, pyridine 2. Nucleophile (e.g., CN⁻) | Substituted alkane |

Introduction of Additional Functional Groups (e.g., amino groups)

The introduction of functional groups, particularly amino groups, into halogenated arylpropanol scaffolds like this compound is a key strategy for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the alcohol moiety and the aryl iodide allows for various synthetic transformations.

One primary method for introducing an amino group is through the manipulation of the secondary alcohol. This can be achieved via a two-step process involving oxidation of the alcohol to the corresponding ketone, 1-(4-iodophenyl)propan-1-one, followed by reductive amination. Reductive amination is a versatile method that involves the reaction of the ketone with an amine (such as ammonia (B1221849) or a primary/secondary amine) in the presence of a reducing agent. This process can be stereoselective, allowing for the synthesis of specific enantiomers when chiral catalysts or reagents are employed.

Another approach involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with an amine or an azide, which can then be reduced to the primary amine. This method provides a direct route to amino-functionalized derivatives.

Furthermore, palladium-catalyzed amination reactions can be employed, particularly targeting the aryl iodide. While direct amination of the aryl iodide is challenging in the presence of the alcohol, protecting the alcohol group allows for reactions like the Buchwald-Hartwig amination to introduce a wide range of primary and secondary amines at the 4-position of the phenyl ring. nih.gov This highlights the versatility of the aryl halide as a handle for functionalization.

Table 1: Synthetic Strategies for Amination of this compound

| Strategy | Description | Key Reagents | Intermediate |

|---|---|---|---|

| Reductive Amination | Oxidation of the alcohol to a ketone, followed by reaction with an amine and a reducing agent. | Oxidizing agent (e.g., PCC, DMP), Amine (R-NH₂), Reducing agent (e.g., NaBH₃CN) | 1-(4-Iodophenyl)propan-1-one |

| Nucleophilic Substitution | Conversion of the hydroxyl to a leaving group, followed by substitution with an amine source. | TsCl or MsCl, Azide (e.g., NaN₃) then reduction, or direct amination. | 1-(4-Iodophenyl)propyl tosylate/mesylate |

Cyclization Reactions to Form Heterocyclic Structures

The structure of this compound and its derivatives serves as a versatile starting point for the synthesis of various heterocyclic compounds. sciencescholar.us These reactions often involve the strategic introduction of other functional groups that can undergo intramolecular cyclization. Heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules. sciencescholar.usfrontiersin.orgnih.gov

For instance, a derivative of this compound containing an amino group (as synthesized in section 3.3.1) can be a precursor to nitrogen-containing heterocycles. If an amino group is introduced at the terminal end of the propyl chain, intramolecular cyclization could potentially lead to substituted pyrrolidines or piperidines, depending on the chain length and reaction conditions.

Furthermore, the aryl iodide functionality is a powerful tool for forming heterocyclic structures via transition metal-catalyzed reactions. For example, Sonogashira coupling of the aryl iodide with a terminal alkyne bearing a nucleophilic group (like an alcohol or amine) can create a precursor for intramolecular cyclization. Subsequent cyclization, often catalyzed by copper or gold, can lead to the formation of fused heterocyclic systems like substituted indoles or dihydrofurans. A new synthesis of 4-halo-1H-indoles has been developed from 2,3-dihalophenol derivatives using a one-pot or stepwise Sonogashira coupling followed by NaOH-mediated cyclization. researchgate.net

Propargyl compounds, such as propargyl alcohols and amines, are known to be versatile starting materials for synthesizing a variety of heterocycles through intramolecular cycloisomerization or cyclocondensation. researchgate.net By analogy, derivatizing this compound to include an alkynyl group could open pathways to similar heterocyclic systems. nih.gov

Table 2: Potential Cyclization Pathways for Derivatives of this compound

| Derivative | Reaction Type | Potential Heterocycle |

|---|---|---|

| Amino-functionalized derivative | Intramolecular Nucleophilic Substitution | Pyrrolidine/Piperidine derivatives |

| Sonogashira coupling product | Intramolecular Cyclization (e.g., Larock indole (B1671886) synthesis) | Substituted Indoles, Furans |

Derivatization for Enhanced Research Utility

Preparation of Analytical Derivatives for Spectroscopic Confirmation

Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical technique. spectroscopyonline.com For this compound, derivatization can enhance its volatility for gas chromatography (GC) or improve its ionization efficiency for mass spectrometry (MS), as well as aid in the structural elucidation by nuclear magnetic resonance (NMR) spectroscopy. spectroscopyonline.comacs.orgresearchgate.net

For mass spectrometry, especially with soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), derivatization can introduce a permanently charged group or a group that is easily ionizable. acs.orgresearchgate.net For example, the alcohol can be acylated with a reagent containing a quaternary ammonium (B1175870) group, which results in a derivative that is readily detected in positive-ion mode MS. researchgate.net

In NMR spectroscopy, chiral derivatizing agents are often used to determine the absolute configuration of chiral alcohols. Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) react with the alcohol to form diastereomeric esters. libretexts.org The different spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, allowing for the assignment of the stereochemistry at the carbinol center. libretexts.org

Table 3: Common Derivatization Reagents for Alcohols for Analytical Purposes

| Reagent | Technique | Purpose |

|---|---|---|

| Bromoacetyl chloride followed by an amine | Mass Spectrometry (MALDI/ESI) | Introduces a quaternary ammonium salt for enhanced ionization. researchgate.net |

| Pyridinium-based reagents | Mass Spectrometry | Creates a permanently charged derivative for improved detection. spectroscopyonline.com |

| Mosher's acid (MTPA-Cl) | NMR Spectroscopy | Forms diastereomeric esters to determine absolute configuration. libretexts.org |

Functionalization for Bioconjugation Scaffolds (focusing on the chemical synthesis aspect)

Bioconjugation involves the covalent linking of molecules, such as polymers or drugs, to biomolecules like proteins or peptides. The structure of this compound offers two distinct functional handles—the aryl iodide and the secondary alcohol—that can be exploited for creating bioconjugation scaffolds.

The aryl iodide is particularly valuable for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki or Sonogashira coupling can be performed under mild, aqueous conditions compatible with biomolecules. nih.gov This allows for the attachment of various moieties, including fluorescent dyes, affinity tags, or linkers for drug conjugation, to the phenyl ring. The reactivity of aryl halides in these reactions makes them a cornerstone of modern bioconjugation chemistry. nih.gov

The secondary alcohol group can also be functionalized. It can be converted into an ester or ether to attach a linker arm. For instance, reaction with a dicarboxylic acid anhydride would introduce a terminal carboxylic acid, which can then be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups (like lysine (B10760008) residues) on a protein. Alternatively, the alcohol can be oxidized to a ketone, which can then be used in oxime or hydrazone ligation, two common chemoselective bioconjugation reactions. These methods provide a robust toolkit for creating functionalized scaffolds from halogenated arylpropanols for various biological applications. princeton.edu

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(4-Iodophenyl)propan-1-one |

| 1-(4-Iodophenyl)propyl tosylate |

| 1-(4-Iodophenyl)propyl mesylate |

| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) |

Spectroscopic and Structural Elucidation of 1 4 Iodophenyl Propan 1 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, providing information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1-(4-iodophenyl)propan-1-ol provides information on the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and spin-spin coupling patterns. Based on data from structurally similar compounds like (S)-1-(4-bromophenyl)ethanol and (S)-1-(4-chlorophenyl)propan-1-ol, the expected spectral data can be accurately predicted. rsc.org

The aromatic protons on the 4-iodophenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom (H-2' and H-6') would be deshielded compared to the protons meta to the iodine (H-3' and H-5'), which are adjacent to the carbon bearing the alcohol group. The methine proton (H-1) attached to both the aromatic ring and the hydroxyl group will appear as a triplet, coupled to the adjacent methylene (B1212753) protons (H-2). The methylene protons themselves will present as a multiplet due to coupling with both the methine proton and the terminal methyl protons. The terminal methyl group (H-3) is expected to be a triplet, coupled to the methylene protons. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Aromatic) | ~ 7.65 | Doublet | ~ 8.4 |

| H-3', H-5' (Aromatic) | ~ 7.10 | Doublet | ~ 8.4 |

| H-1 (CH-OH) | ~ 4.55 | Triplet | ~ 6.6 |

| OH | Variable (e.g., ~ 1.90) | Broad Singlet | N/A |

| H-2 (CH₂) | ~ 1.75 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A notable feature in the ¹³C NMR spectrum of aryl iodides is the "heavy-atom effect," where the carbon atom directly bonded to the iodine (the ipso-carbon, C-4') experiences significant shielding and appears at a much lower chemical shift (further upfield) than what would be predicted based on electronegativity alone. rsc.org The other aromatic carbons (C-1', C-2'/6', C-3'/5') will have distinct chemical shifts. The carbinol carbon (C-1), attached to the hydroxyl group, will be found in the typical range for secondary alcohols. The aliphatic carbons of the propyl chain (C-2 and C-3) will appear at higher field.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (Aromatic, quat.) | ~ 145.0 |

| C-2', C-6' (Aromatic) | ~ 128.0 |

| C-3', C-5' (Aromatic) | ~ 137.5 |

| C-4' (Aromatic, C-I) | ~ 92.5 |

| C-1 (CH-OH) | ~ 75.5 |

| C-2 (CH₂) | ~ 32.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

While 1D NMR spectra provide foundational data, 2D NMR techniques are crucial for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between the aromatic protons H-2'/6' and H-3'/5' (if there is any long-range coupling, though primarily they appear as simple doublets coupled to each other in a virtual sense within the AA'BB' system), and crucially, it would show a clear correlation pathway along the propyl chain: H-1 with H-2, and H-2 with H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals. For instance, the proton signal at ~4.55 ppm (H-1) would show a cross-peak with the carbon signal at ~75.5 ppm (C-1), confirming the assignment of the carbinol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is essential for piecing together the molecular skeleton. For example, the methine proton (H-1) would show HMBC correlations to the aromatic carbons C-1', C-2', and C-6', as well as to the aliphatic carbon C-3, thus linking the propyl chain to the aromatic ring.

Stereochemical Assignment via Chiral Derivatizing Agents or Specific NMR Pulse Sequences

Since this compound possesses a stereocenter at the C-1 position, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To determine enantiomeric purity or assign absolute configuration, chiral derivatizing agents (CDAs) are often employed.

A common method involves reacting the racemic alcohol with an enantiomerically pure chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, to form diastereomeric esters. These diastereomers are no longer mirror images and will have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed ester linkage for the two diastereomers, the absolute configuration of the original alcohol can often be determined, a technique known as Mosher's method.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Identification of Characteristic Vibrational Modes (e.g., O-H stretching, aromatic C-H, C-I)

The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features. rsc.org The most prominent of these is the broad, strong absorption band for the O-H stretching vibration of the alcohol group, typically found in the 3500-3200 cm⁻¹ region. uomustansiriyah.edu.iq The broadening is a result of intermolecular hydrogen bonding.

The spectrum would also show absorptions corresponding to C-H stretching vibrations. The aromatic C-H stretches appear at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group appear just below 3000 cm⁻¹. The carbon-carbon double bond stretches within the aromatic ring typically give rise to one or more bands in the 1600-1450 cm⁻¹ region.

The carbon-iodine (C-I) stretching vibration is expected to produce an absorption at a much lower frequency, typically in the fingerprint region. For aliphatic iodides, this stretch is found around 500-485 cm⁻¹, and for aryl halides, it falls within the broader 850-515 cm⁻¹ range, often making it difficult to distinguish from other vibrations in this complex region. blogspot.comorgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 3000 - 2850 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium, Multiple Bands |

| C-O Stretch | Secondary Alcohol | 1150 - 1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the ionized molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. missouri.edu For this compound, with the molecular formula C₉H₁₁IO, the theoretical exact mass of its molecular ion [M]⁺• can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁶O). msu.edu

An experimentally determined accurate mass that matches this theoretical value confirms the elemental formula and rules out other potential formulas that might have the same nominal mass.

Table 1: Theoretical Monoisotopic Mass of this compound

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total (C₉H₁₁IO) | | | 261.985463 |

This interactive table allows for sorting and filtering of elemental composition data.

In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is crucial for structural elucidation. The presence of iodine is particularly significant due to its isotopic nature. Iodine is monoisotopic, meaning it consists of 100% ¹²⁷I isotope. caltech.edu This simplifies the spectrum as it does not produce the characteristic M+2 peaks seen with chlorine or bromine, but the large mass of the iodine atom is itself a key indicator. libretexts.org

The fragmentation of benzylic alcohols like this compound is often characterized by two primary pathways: alpha-cleavage and dehydration. nih.gov

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, the most likely alpha-cleavage event is the loss of an ethyl radical (•CH₂CH₃) from the molecular ion. This process results in a resonance-stabilized cation containing the iodophenyl group, which would be observed as a prominent peak in the spectrum.

Benzylic Cleavage: Loss of the entire propanol (B110389) side chain can lead to the formation of an iodophenyl cation or related fragments.

Loss of Water (Dehydration): Elimination of a water molecule (H₂O, mass 18) from the molecular ion is a common fragmentation pathway for alcohols, leading to an [M-18]⁺• peak. nih.gov

Aromatic Ring Fragmentation: Further fragmentation can involve the iodinated aromatic ring itself, potentially leading to the loss of iodine or other characteristic fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 262 | [C₉H₁₁IO]⁺• | Molecular Ion |

| 244 | [C₉H₉I]⁺• | Loss of H₂O (Dehydration) |

| 233 | [C₈H₈IO]⁺ | Alpha-cleavage (Loss of •CH₃) - Less Likely |

| 205 | [C₇H₆IO]⁺ | Alpha-cleavage (Loss of •C₂H₅) |

| 204 | [C₇H₅IO]⁺• | Loss of propene via rearrangement |

This interactive table outlines potential fragmentation pathways and the corresponding mass-to-charge ratios.

Chiroptical Spectroscopy for Stereochemical Analysis

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a specific sample.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. biotools.us It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), providing a definitive way to distinguish them. nih.gov

The process for absolute configuration determination using VCD involves the following steps: nih.gov

Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of this compound is measured. This requires dissolving the sample (typically 5-10 mg) in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), which is transparent in the infrared region of interest. nih.gov

Computational Modeling: The VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer) is calculated using quantum chemistry methods, most commonly Density Functional Theory (DFT). biotools.us This calculation provides a theoretical spectrum based on the molecule's three-dimensional structure.

Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated (R)-enantiomer's spectrum, the sample is assigned the (R)-configuration. If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is assigned the (S)-configuration. spectroscopyeurope.comnih.gov

This non-destructive technique is a crucial alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. biotools.us

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecule's solid-state conformation can be constructed. nih.gov

This technique yields a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact spatial orientation of the molecule in the crystal lattice, including the torsion angles of the propyl chain relative to the iodophenyl ring.

Intermolecular Interactions: Details of how molecules pack together in the crystal, revealing non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and halogen bonding (involving the iodine atom).

Absolute Configuration: For an enantiomerically pure crystal, X-ray crystallography can unambiguously determine the absolute configuration ((R) or (S)) by analyzing the anomalous dispersion of the X-rays, a technique that is particularly effective due to the presence of the "heavy" iodine atom. nih.gov

Obtaining a high-quality single crystal is the primary prerequisite and often the most challenging step for this analysis. nih.gov

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about molecular vibrations, and thus molecular structure. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), having lost or gained energy to the molecule's vibrational modes. The resulting Raman spectrum provides a structural fingerprint of the molecule.

For this compound, the Raman spectrum would be expected to show characteristic bands corresponding to its specific functional groups and structural features.

Table 3: Predicted Characteristic Raman Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Structural Feature |

|---|---|---|

| ~3050-3070 | C-H stretching | Aromatic Ring |

| ~2850-3000 | C-H stretching | Propyl Group (CH, CH₂, CH₃) |

| ~1580-1600 | C=C stretching | Aromatic Ring |

| ~1000-1020 | Ring Breathing Mode | para-substituted Benzene |

| ~1050-1250 | C-O stretching | Secondary Alcohol |

This interactive table presents the expected vibrational modes and their corresponding wavenumber ranges in the Raman spectrum.

The C-I stretching vibration, typically appearing at low wavenumbers, would be a key indicator for the presence of the iodine substituent. Raman spectroscopy is complementary to infrared (IR) spectroscopy and is particularly useful for analyzing aqueous solutions and symmetric vibrations that may be weak or inactive in the IR spectrum.

1 4 Iodophenyl Propan 1 Ol As a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Rational Design and Synthesis of Complex Organic Architectures

1-(4-Iodophenyl)propan-1-ol is a valuable building block in the rational design and synthesis of complex organic molecules. Its utility stems from two key structural features: the hydroxyl group on the propyl chain and the iodine atom attached to the phenyl ring. The aryl iodide functionality is particularly significant as it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks from a relatively simple precursor.

The presence of the stereogenic center at the carbinol carbon also makes it a useful chiral building block for creating enantiopure compounds. This is crucial in fields like medicinal chemistry, where the specific three-dimensional arrangement of a molecule is often critical to its biological activity. The strategic placement of the iodo group allows for its transformation into a wide array of other functional groups, making it a key intermediate in multi-step syntheses.

Creation of Functionalized Derivatives with Diverse Structural Motifs

The 4-iodo group on the phenyl ring is the primary site for synthetic elaboration, making this compound an excellent substrate for creating a library of functionalized derivatives. The iodo-substituent is a highly effective leaving group in transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. nih.gov

Key reactions for derivatization include:

Suzuki-Miyaura Coupling: This reaction with boronic acids or esters introduces new aryl, heteroaryl, or vinyl groups, creating biaryl structures or other conjugated systems. For example, a similar (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine was successfully coupled with 4-(trifluoromethyl)phenylboronic acid using a palladium catalyst to yield the corresponding biphenyl (B1667301) derivative in high yield. mdpi.com

Sonogashira Coupling: This reaction with terminal alkynes forges a carbon-carbon triple bond, leading to the synthesis of aryl-alkynes. These are important motifs in materials science and are precursors to other functional groups. nih.gov

Heck Coupling: This reaction with alkenes forms a new carbon-carbon bond, attaching a vinyl group to the aromatic ring.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with various amines, leading to the synthesis of substituted anilines and their derivatives.

The hydroxyl group of the propanol (B110389) side chain offers a secondary point for modification. It can be oxidized to the corresponding ketone, 1-(4-iodophenyl)propan-1-one (B1295717), creating a different set of reactive possibilities. It can also be converted into other functional groups, such as halides or azides, for further elaboration. This dual functionality allows for a combinatorial approach to generating diverse structural motifs from a single starting scaffold.

Below is a table summarizing the types of structural motifs that can be introduced onto the 4-iodophenyl ring using common cross-coupling reactions.

Table 1: Cross-Coupling Reactions for Derivatization

| Reaction Name | Reactant Partner | Bond Formed | Resulting Structural Motif |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryl, Aryl-alkenyl |

| Sonogashira | R-C≡CH | C-C (sp) | Aryl-alkyne |

| Heck | Alkene | C-C (sp²) | Aryl-alkene (Styrene derivative) |

| Buchwald-Hartwig | R₂NH | C-N | Aryl-amine |

| Stille | R-Sn(Bu)₃ | C-C | Biaryl, Aryl-alkenyl, Aryl-alkynyl |

Participation in Multi-component Catalytic Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. researchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. mdpi.commdpi.com

While direct participation of this compound in a named MCR is not extensively documented, its structural motifs are highly relevant. The 4-iodophenyl group is a common component in reactants used for MCRs. For instance, research has shown that the 4-iodophenyl moiety can be incorporated into complex heterocyclic structures like α-cyanopyrrolines through molecular iodine-catalyzed multicomponent synthesis. rsc.org In such reactions, an aldehyde or ketone containing the 4-iodophenyl group would react with other components, like an amine and a cyanide source, to build the final heterocyclic product in one pot.

The value of this compound in this context is as a precursor to one of the MCR components. For example, oxidation of the alcohol to 1-(4-iodophenyl)propan-1-one or 4-iodobenzaldehyde (B108471) provides the necessary carbonyl compound that can then participate in well-established MCRs, such as the Biginelli or Hantzsch reactions, to create complex, functionalized molecules. researchgate.net The iodine atom remains intact during these transformations, making the MCR product available for subsequent functionalization via the cross-coupling reactions described previously.

Scaffold for the Development of Chiral Auxiliaries and Ligands

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-1-(4-Iodophenyl)propan-1-ol and (S)-1-(4-Iodophenyl)propan-1-ol. This inherent chirality makes the compound a valuable scaffold for the synthesis of chiral auxiliaries and ligands, which are essential for asymmetric catalysis.

Enantiopure versions of this alcohol, or its close chemical relatives, serve as starting materials for more complex chiral molecules. For example, the closely related amine, (S)-1-(4-iodophenyl)propan-1-amine, is used as a specialized building block in custom synthesis, highlighting the importance of this specific chiral scaffold. chemshuttle.com By analogy, the bromo- version of this compound, 1-(4-bromophenyl)propan-1-ol, is explicitly noted for its use as a chiral building block for enantiopure compounds. The enantiomers of the bromo-alcohol are used as starting materials for preparing chiral phosphine (B1218219) ligands, which are subsequently used in transition-metal-catalyzed asymmetric reactions to control the stereochemical outcome of a reaction.

Given the similar reactivity of aryl iodides and aryl bromides, it is clear that enantiomerically pure this compound is an equally suitable precursor for such applications. The synthesis of these chiral ligands often involves modifying the hydroxyl group and then using the aryl iodide as a handle to attach the coordinating atoms (like phosphorus) or other parts of the ligand structure.

Applications as Precursors for Specialty Chemicals and Materials

The versatility of this compound makes it a strategic precursor for a range of specialty chemicals and materials. The ability to perform orthogonal chemical modifications—one set of reactions at the alcohol and another at the aryl-iodide—allows for the synthesis of highly tailored molecules.

The functionalized derivatives created through the methods described in section 6.1.1 are themselves specialty chemicals. For instance, the biaryl structures synthesized via Suzuki coupling are core components in many pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). The aryl-alkynes from Sonogashira couplings are important in the development of functional polymers and molecular electronics.

The use of this compound as a building block for complex molecules extends to the synthesis of potential active pharmaceutical ingredients (APIs). The synthesis of various biologically active indole (B1671886) and propanolamine (B44665) derivatives often relies on precursors with similar functional handles for their construction. nih.govsemanticscholar.org The "rational design" approach, often guided by computational modeling, uses such building blocks to synthesize targeted molecules with high potency and selectivity for biological targets. nih.govnih.gov Therefore, this compound serves as a foundational element in the synthetic pathway toward high-value specialty chemicals in the pharmaceutical and materials science industries.

Future Research Directions and Emerging Paradigms in the Study of 1 4 Iodophenyl Propan 1 Ol

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A key area of development is the catalytic asymmetric addition of organometallic reagents to 4-iodobenzaldehyde (B108471). While Grignard reagents are workhorses in forming C-C bonds, future research will likely focus on catalytic, enantioselective additions that minimize the need for stoichiometric chiral auxiliaries. nih.govnih.govorganic-chemistry.org Hydrogenation of π-unsaturated precursors in the presence of carbonyl compounds represents a byproduct-free alternative to traditional organometallic additions. nih.gov Furthermore, transition-metal-catalyzed cross-coupling reactions that directly form the carbon skeleton of 1-(4-Iodophenyl)propan-1-ol from simpler precursors will be a major focus. rsc.orgrsc.orgresearchgate.net These methods, particularly those that are ligand-free, offer a more cost-effective and sustainable approach. rsc.orgrsc.org

Table 1: Comparison of Synthetic Efficiency Metrics for Hypothetical Pathways to this compound

| Synthetic Pathway | Atom Economy (%) | E-Factor (Waste/Product Ratio) | Process Mass Intensity (PMI) |

| Traditional Grignard Route | Low-Medium | High | High |

| Catalytic Asymmetric Alkylation | High | Low | Low |

| Biocatalytic Reduction | Very High | Very Low | Very Low |

| One-Pot Chemoenzymatic Cascade | High | Low | Low |

Note: This table presents a conceptual comparison. Actual values would depend on specific reaction conditions and optimizations.

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Transformations

The presence of the aryl iodide moiety in this compound opens avenues for exploring novel reactivity patterns. The carbon-iodine bond is a versatile functional handle for a plethora of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.orgrsc.orgresearchgate.net Future research will likely move beyond these established transformations to explore more unconventional catalytic cycles. This includes the development of dual catalytic systems, for instance, combining photoredox catalysis with nickel catalysis for enantioselective reductive cross-coupling reactions. organic-chemistry.org

Furthermore, the secondary benzylic alcohol functionality itself is a site for novel transformations. Acceptorless dehydrogenation, catalyzed by earth-abundant metals like iron, can convert the alcohol to the corresponding ketone, offering a green alternative to traditional oxidation methods. ibs.re.kr This in-situ generation of the ketone could be coupled with other reactions in a tandem or cascade sequence. The direct use of the alcohol as an alkylating agent in benzylation reactions, facilitated by novel heterobimetallic catalysts, is another promising area of exploration. organic-chemistry.org

Integration of Advanced Computational Methodologies for Predictive Chemistry

The role of computational chemistry is transitioning from a retrospective explanatory tool to a predictive powerhouse in catalyst and reaction design. manchester.ac.ukacs.orgmdpi.comresearchgate.net For the synthesis of this compound, in silico methods will be instrumental in several key areas.

Predictive models for the stereoselective reduction of the precursor ketone, 1-(4-iodophenyl)propan-1-one (B1295717), can accelerate the discovery of highly efficient and selective catalysts. acs.org Computational tools can be used to design and screen virtual libraries of chiral ligands for metal-catalyzed reactions or to engineer the active sites of enzymes for enhanced stereoselectivity. manchester.ac.ukacs.orgresearchgate.netbeilstein-journals.org Density Functional Theory (DFT) calculations are becoming increasingly crucial for elucidating reaction mechanisms, such as the stereoselective addition of Grignard reagents to carbonyl compounds, providing insights that can guide experimental design. nih.gov

The in silico design of catalysts is a particularly exciting frontier. By modeling transition states and reaction pathways, researchers can rationally design catalysts with optimized activity and selectivity, reducing the trial-and-error nature of catalyst development. manchester.ac.ukacs.orgresearchgate.netbeilstein-journals.org This approach is applicable to both homogeneous and heterogeneous catalysis, as well as biocatalysis.

Table 2: Application of Computational Tools in the Study of this compound

| Computational Technique | Application | Predicted Outcome |

| Molecular Docking | Biocatalyst screening for ketone reduction | Binding affinity and orientation of the substrate in the enzyme active site |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for C-C bond formation | Transition state energies, reaction pathways, and prediction of stereochemical outcomes |

| Quantum-Guided Molecular Mechanics (Q2MM) | High-throughput screening of chiral ligands | Enantiomeric excess of the product in asymmetric catalysis |

| Machine Learning Algorithms | Predicting optimal reaction conditions | Yield and selectivity based on input parameters (catalyst, solvent, temperature) |

Adherence to Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are becoming central to the design of synthetic routes for pharmaceuticals and fine chemicals. nih.govresearchgate.net Future research on this compound will be heavily influenced by these principles, leading to the development of more environmentally benign and sustainable processes.

One-pot syntheses , where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce solvent usage, minimize waste from purification of intermediates, and save time and energy. chemrxiv.orgrsc.orgmdpi.comliv.ac.ukrsc.orgorganic-chemistry.org For instance, a one-pot protocol could involve the in-situ generation of an organometallic reagent followed by its addition to 4-iodobenzaldehyde.

Solvent-free reactions or the use of green solvents (e.g., water, supercritical CO2) are another key aspect of green chemistry. Mechanochemical methods, such as ball milling, can facilitate reactions in the absence of solvents.

Enhanced biocatalysis offers a powerful green approach to the synthesis of chiral alcohols like this compound. nih.govresearchgate.netresearchgate.netillinois.eduacs.org The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of the corresponding ketone can proceed under mild conditions (ambient temperature and pressure) in aqueous media, generating minimal waste. nih.govmtak.huresearchgate.netnih.gov The deracemization of a racemic mixture of the alcohol, using a combination of a non-selective oxidation and a stereoselective reduction, is another elegant biocatalytic strategy. acs.orgchemrxiv.orgacs.orgresearchgate.netnih.gov Chemoenzymatic cascade reactions, which combine the advantages of chemical and biological catalysts in a one-pot process, are also a promising avenue for future research. researchgate.net

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

| Green Chemistry Principle | Metric | Desired Trend |

| Prevention | E-Factor | Minimize |

| Atom Economy | Atom Economy (%) | Maximize |

| Less Hazardous Chemical Syntheses | Toxicity/Hazard Profile | Minimize |

| Designing Safer Chemicals | Inherent Safety | Maximize |

| Safer Solvents and Auxiliaries | Solvent Selection Guides | Use of greener solvents |

| Design for Energy Efficiency | Reaction Temperature and Pressure | Ambient conditions |

| Use of Renewable Feedstocks | % Renewable Carbon | Maximize |

| Reduce Derivatives | Number of Steps | Minimize |

| Catalysis | Use of Catalytic Reagents | Maximize |

| Design for Degradation | Biodegradability | Maximize |

| Real-time analysis for Pollution Prevention | Process Analytical Technology (PAT) | Implement |

| Inherently Safer Chemistry for Accident Prevention | Hazard and Operability (HAZOP) Analysis | Implement |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Iodophenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, starting with 4-iodoacetophenone, a Grignard reagent (e.g., ethylmagnesium bromide) can be used to introduce the propanol chain under anhydrous conditions. Temperature control (<0°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like oxidation or dehalogenation . Yields are optimized using stoichiometric ratios (1:1.2 substrate-to-reagent) and catalytic Pd(PPh₃)₄ (2 mol%) for coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for iodophenyl) and hydroxyl protons (δ 1.5–2.5 ppm, broad). The propanol chain’s methylene groups appear at δ 1.2–1.8 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (m/z ~262) and iodine’s isotopic pattern (127I, 100%) .

- X-ray Crystallography : Resolves stereochemistry and confirms iodine’s para substitution .

Q. How does the iodine substituent influence the compound’s reactivity in oxidation/reduction reactions?

- Methodological Answer : The electron-withdrawing iodine group stabilizes the intermediate carbocation during oxidation (e.g., to 4-iodophenylpropanoic acid). For reductions (e.g., NaBH₄), steric hindrance from iodine slows reaction kinetics, requiring extended reaction times (12–24 hrs) .

Advanced Research Questions

Q. How can computational chemistry models predict feasible synthetic pathways for this compound?

- Methodological Answer : Retrosynthetic analysis using AI tools (e.g., Reaxys, Pistachio) identifies precursors like 4-iodobenzaldehyde and propanol derivatives. Density Functional Theory (DFT) calculates activation energies for key steps (e.g., C–I bond cleavage in coupling reactions). Parameters like solvent polarity (ε) and Gibbs free energy (ΔG‡) are optimized using Gaussian09 .

Q. What strategies resolve contradictions in reported biological activity data for iodophenyl derivatives?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (0.1–100 µM) to identify non-linear effects (e.g., hormesis).

- Meta-Analysis : Compare datasets using tools like PRISMA to account for variability in assay conditions (e.g., cell lines, incubation times).

- SAR Studies : Modify substituents (e.g., replace iodine with Cl/F) to isolate electronic vs. steric effects .

Q. What experimental designs validate the mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots distinguish competitive/non-competitive inhibition).

- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450).

- Isotopic Labeling : Track iodine’s role in binding via ¹²⁵I radiolabeling .

Q. How do solvent effects and local composition models (e.g., NRTL) improve purification of this compound?

- Methodological Answer : Activity coefficients (γ) in binary solvent systems (e.g., ethanol/water) are modeled using NRTL equations to predict solubility. For crystallization, solvent mixtures with high hydrogen-bonding capacity (e.g., DMSO/H₂O) yield >95% purity. Phase diagrams guide optimal ratios (e.g., 70:30 ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。